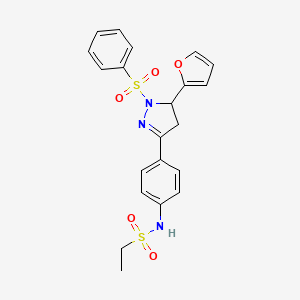

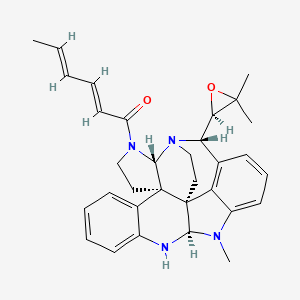

![molecular formula C8H14O B2946950 Spiro[2.4]heptan-6-ylmethanol CAS No. 2259876-49-6](/img/structure/B2946950.png)

Spiro[2.4]heptan-6-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[2.4]heptan-6-ylmethanol is a chemical compound with the IUPAC name spiro[2.4]heptan-5-ylmethanol . It has a molecular weight of 126.2 . The compound is in liquid form .

Synthesis Analysis

Methods for the preparation of synthons for syntheses of spiro[2.4]heptane analogues of prostaglandins are described . Two of them enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 . The InChI key is FRHZMQRPFZXGRH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 126.2 . The InChI code for this compound is 1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 .科学的研究の応用

Cycloaddition and Rearrangement Reactions

Cycloaddition reactions of spiro compounds, such as spiro[2.4]hepta-4,6-dien-1-ylmethanol, with phenyltriazolinedione (PTAD) lead to novel rearrangements. Şenol et al. (2016) demonstrated the formation of a rearranged product via a novel rearrangement, highlighting the influences of functional groups on this process (H. Şenol, Cetin Bayrak, A. Menzek, E. Şahin, & Murat Karakuş, 2016).

Structural Analyses and Synthetic Applications

Structural analysis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold by Chernykh et al. (2015) revealed their similarity to cyclohexane scaffolds, suggesting their use as restricted surrogates in drug discovery (Anton V. Chernykh et al., 2015).

Drug Discovery and Medicinal Chemistry

The synthesis of 5-aza-spiro[2,4]heptanes as described by Liu et al. (2011) offers a valuable structural motif for drug discovery, highlighting the first catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides (Tang‐Lin Liu et al., 2011).

Spirocyclic Scaffolds in Drug Discovery

Zheng and Tice (2016) discuss the utilization of spirocyclic scaffolds in novel drug discovery, emphasizing their three-dimensional nature and the ability to project functionality in all three dimensions, which is advantageous for structure-based drug design (Ya-Jun Zheng & C. Tice, 2016).

Electrochemical Properties

Mattiello and Rampazzo (2001) explored the electrochemical properties of a specific spirolactone, uncovering its reduction steps and the potential for chemical rearrangement, providing insight into the reactivity and applications of spiro compounds in electrochemical contexts (L. Mattiello & L. Rampazzo, 2001).

Safety and Hazards

The safety information for Spiro[2.4]heptan-6-ylmethanol includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers There are relevant papers that discuss the synthesis of spiro[2.4]heptane analogues of prostaglandins . These papers could provide more detailed information on the synthesis and potential applications of this compound.

作用機序

Target of Action

Spiro[2.4]heptan-6-ylmethanol is a complex organic compound. It’s known that similar spirocyclic compounds have been used in the synthesis of prostaglandin analogues , which are involved in various physiological processes such as inflammation and pain modulation.

Mode of Action

The exact mode of action of Spiro[2It’s known that spirocyclic compounds can interact with their targets through various chemical reactions . For instance, they can undergo conjugate addition with organocuprate reagents . Further research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Spiro[2Given its potential role in the synthesis of prostaglandin analogues , it may influence the prostaglandin pathways, which are involved in a wide range of biological processes, including inflammation, pain sensation, and regulation of blood pressure.

Result of Action

The molecular and cellular effects of Spiro[2Given its potential role in the synthesis of prostaglandin analogues , it may have effects similar to those of prostaglandins, which can include modulation of inflammation and pain sensation.

特性

IUPAC Name |

spiro[2.4]heptan-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHZMQRPFZXGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

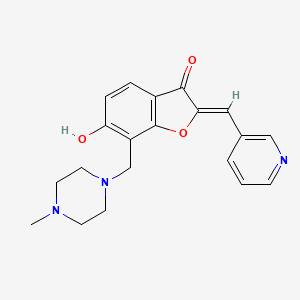

![5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)

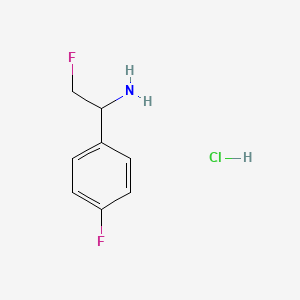

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2946871.png)

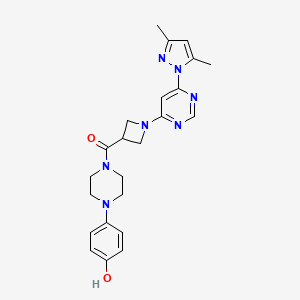

![2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2946872.png)

![2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2946874.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)

![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)